molecular formula C21H32O4 B163803 Prostaglandin A2 methyl ester

Prostaglandin A2 methyl ester

Cat. No.: B163803
M. Wt: 348.5 g/mol
InChI Key: HVBMOWIJGLUCFB-PMPHTVEESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Prostaglandin A2 methyl ester is a methylated derivative of prostaglandin A2, a member of the prostaglandin family. Prostaglandins are lipid compounds derived from fatty acids and have diverse hormone-like effects in animals. Prostaglandin A2 was first isolated from human seminal plasma and the Caribbean sea whip, Plexaura homomalla . This compound is known for its biological activities and is used in various scientific research applications .

Mechanism of Action

Target of Action

Prostaglandin A2 methyl ester (PGA2 methyl ester) is a methylated derivative of the prostaglandin PGA2 . The primary targets of this compound are the G-protein-coupled, prostanoid-specific receptors . These receptors facilitate prostaglandin signaling, which controls a wide range of biological processes, from blood pressure homeostasis to inflammation and resolution thereof, to the perception of pain, to cell survival .

Biochemical Pathways

Prostaglandins, including PGA2 methyl ester, are derived from the oxidation of arachidonic acid . They are involved in a wide range of roles from homeostasis of blood pressure and blood flow, the initiation and resolution of inflammation, the perception of pain, cell survival, and the progression of numerous disease states . Prostaglandins and their receptors play important roles in the occurrence and development of diseases through vasoconstriction, vascular smooth muscle cell proliferation and migration, inflammation, and extracellular matrix remodeling .

Pharmacokinetics

The metabolic degradation of prostaglandins, including PGA2 methyl ester, is extremely rapid . The first step is an oxidation at carbon 15 in the prostaglandin molecule leading to biologically inactive metabolites which are then further degraded . The half-life in the human circulation of primary prostaglandins has been estimated to be 5-10 seconds .

Result of Action

The result of the action of PGA2 methyl ester involves a wide range of biological processes. Prostaglandin signaling controls processes from blood pressure homeostasis to inflammation and resolution thereof to the perception of pain to cell survival . Disruption of normal prostanoid signaling is implicated in numerous disease states .

Biochemical Analysis

Biochemical Properties

Prostaglandin A2 methyl ester interacts with various enzymes, proteins, and other biomolecules. It is involved in the prostaglandin signaling pathway, which is facilitated by G-protein-coupled, prostanoid-specific receptors and the array of associated G-proteins . The diversity of prostaglandin action is defined by specific receptors and their regulated expression, but also to the diversity of G-proteins that most receptors are able to couple to .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . Disruption of normal prostanoid signaling, which this compound is a part of, is implicated in numerous disease states .

Molecular Mechanism

The mechanism of action of this compound involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It exerts its effects at the molecular level, including any binding interactions with biomolecules .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in the prostaglandin metabolic pathway. It interacts with various enzymes or cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can also affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of prostaglandin A2 methyl ester involves several steps, starting from commercially available compounds. One common method includes the following steps:

    Organocatalytic Domino-Aldol Reaction: This step involves the formation of a key intermediate using an organocatalyst.

    Mizoroki-Heck Reaction: This reaction is used to form carbon-carbon bonds.

    Wittig Reaction: This step involves the formation of alkenes from aldehydes or ketones.

    Oxidation-Decarboxylation Sequence: This step is used to introduce the necessary functional groups.

Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of biocatalysts and chemoenzymatic methods can enhance the efficiency and selectivity of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Prostaglandin A2 methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can lead to the formation of alcohols .

Scientific Research Applications

Prostaglandin A2 methyl ester has a wide range of scientific research applications, including:

    Chemistry: It is used as a starting material for the synthesis of other prostaglandin derivatives.

    Biology: It is used to study the biological effects of prostaglandins on various cellular processes.

    Medicine: It is used in the development of drugs for the treatment of various diseases, including inflammation and cardiovascular diseases.

    Industry: It is used in the production of pharmaceuticals and other chemical products.

Comparison with Similar Compounds

Uniqueness: Prostaglandin A2 methyl ester is unique due to its specific biological activities and its ability to selectively bind to certain prostaglandin receptors. This makes it a valuable compound for scientific research and drug development .

Properties

IUPAC Name

methyl (Z)-7-[(1R,2S)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopent-3-en-1-yl]hept-5-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32O4/c1-3-4-7-10-18(22)15-13-17-14-16-20(23)19(17)11-8-5-6-9-12-21(24)25-2/h5,8,13-19,22H,3-4,6-7,9-12H2,1-2H3/b8-5-,15-13+/t17-,18-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVBMOWIJGLUCFB-PMPHTVEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C=CC(=O)C1CC=CCCCC(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1C=CC(=O)[C@@H]1C/C=C\CCCC(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Prostaglandin A2 methyl ester
Reactant of Route 2
Reactant of Route 2
Prostaglandin A2 methyl ester
Reactant of Route 3
Prostaglandin A2 methyl ester
Reactant of Route 4
Reactant of Route 4
Prostaglandin A2 methyl ester
Reactant of Route 5
Reactant of Route 5
Prostaglandin A2 methyl ester
Reactant of Route 6
Prostaglandin A2 methyl ester
Customer
Q & A

Q1: What makes Prostaglandin A2 methyl ester suitable for photochemical cycloaddition reactions?

A1: While the article does not delve into the specific reactivity properties of This compound, it highlights its use in photochemical cycloadditions with ethylene and allene []. This suggests the molecule possesses structural features amenable to these light-induced reactions. The presence of a cyclopentenone ring within the This compound structure is likely key, as cyclopentenones are known to readily undergo [2+2] photocycloadditions with alkenes like ethylene and allene.

Q2: How does the functional group at position 15 of Prostaglandin A2 derivatives influence the photochemical addition of allene?

A2: The research states that the photoadduct mixture resulting from the reaction between allene and Prostaglandin A2 derivatives varies depending on the functional group present at position 15 []. This suggests that the substituent at this position influences the regioselectivity and/or stereoselectivity of the photochemical addition reaction. The specific impact of different functional groups would require further investigation beyond the scope of this article.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.